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Introduction
Valspodar (also known as PSC 833) is a non-immunosuppressive cyclosporine D analog that

functions as a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug

resistance (MDR) in cancer cells.[1][2][3] By blocking the efflux pump activity of P-gp,

Valspodar can restore or enhance the cytotoxic effects of various chemotherapeutic agents in

resistant cancer cell lines.[1][2][4] Determining the optimal concentration of Valspodar is a

critical step in designing in vitro experiments to study its chemosensitizing effects. This

document provides detailed protocols and application notes for establishing the optimal

working concentration of Valspodar in your specific cell culture model.

The primary objectives when determining the optimal concentration of Valspodar are:

To identify a concentration that effectively inhibits P-gp without causing significant cytotoxicity

on its own.

To establish a dose-response curve to understand the concentration-dependent effects of

Valspodar in combination with a cytotoxic agent.
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The following tables summarize the expected quantitative data from experiments designed to

determine the optimal concentration of Valspodar.

Table 1: Cytotoxicity of Valspodar as a Single Agent

This table is used to determine the concentration range at which Valspodar itself does not

significantly impact cell viability.

Valspodar Concentration (µM) Cell Viability (%) (Mean ± SD)

0 (Vehicle Control) 100 ± 5.2

0.1 98 ± 4.8

0.5 97 ± 5.1

1.0 95 ± 4.9

2.5 92 ± 5.5

5.0 88 ± 6.1

10.0 75 ± 7.3

Note: Data are hypothetical examples. The optimal non-toxic concentration will be cell-line

dependent.

Table 2: Potentiation of Doxorubicin Cytotoxicity by Valspodar in a Multidrug-Resistant Cell

Line

This table illustrates the chemosensitizing effect of a non-toxic concentration of Valspodar
(e.g., 1 µM) on a P-gp substrate chemotherapeutic agent like Doxorubicin.
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Doxorubicin Concentration
(nM)

Cell Viability (%) -
Doxorubicin Alone (Mean ±
SD)

Cell Viability (%) -
Doxorubicin + 1 µM
Valspodar (Mean ± SD)

0 100 ± 4.5 96 ± 5.0

10 95 ± 5.1 85 ± 6.2

50 88 ± 6.3 65 ± 7.1

100 75 ± 7.0 45 ± 5.8

250 60 ± 5.9 25 ± 4.9

500 48 ± 6.8 15 ± 4.2

1000 35 ± 5.5 8 ± 3.1

Table 3: IC50 Values for Doxorubicin in the Presence and Absence of Valspodar

This table provides a clear comparison of the half-maximal inhibitory concentration (IC50) of a

chemotherapeutic agent with and without Valspodar, quantifying the reversal of resistance.

Treatment Condition IC50 of Doxorubicin (nM) Fold-Change in IC50

Doxorubicin Alone 480 -

Doxorubicin + 1 µM Valspodar 85 5.6

Experimental Protocols
Protocol 1: Determining the Intrinsic Cytotoxicity of
Valspodar
This protocol aims to identify the concentration range of Valspodar that does not induce

significant cell death in the target cell line.

Materials:

Target cell line (e.g., a multidrug-resistant cancer cell line)
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Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

Valspodar stock solution (e.g., 10 mM in DMSO)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

DMSO

Microplate reader

Procedure:

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g.,

5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at

37°C with 5% CO2.[5]

Drug Preparation: Prepare a serial dilution of Valspodar in complete culture medium. It is

advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 10 µM).[6][7][8]

Treatment: Remove the overnight culture medium from the cells and replace it with the

medium containing the different concentrations of Valspodar. Include a vehicle control

(medium with the same concentration of DMSO used for the highest Valspodar
concentration).

Incubation: Incubate the plate for a period that is relevant to your planned co-treatment

experiments (e.g., 48-72 hours).

MTT Assay:

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

form formazan crystals.

Solubilize the formazan crystals by adding DMSO to each well.

Measure the absorbance at 570 nm using a microplate reader.[6]
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot cell viability against Valspodar concentration to determine the highest

concentration that does not significantly reduce cell viability (e.g., >90% viability).

Protocol 2: Evaluating the Chemosensitizing Effect of
Valspodar
This protocol assesses the ability of a non-toxic concentration of Valspodar to enhance the

cytotoxicity of a chemotherapeutic agent.

Materials:

Same materials as in Protocol 1

Chemotherapeutic agent (P-gp substrate, e.g., Doxorubicin, Paclitaxel)

Procedure:

Cell Seeding: Follow step 1 from Protocol 1.

Drug Preparation:

Prepare a serial dilution of the chemotherapeutic agent in complete culture medium.

Prepare another set of serial dilutions of the chemotherapeutic agent in a medium

containing the predetermined non-toxic concentration of Valspodar (from Protocol 1).

Treatment: Replace the overnight culture medium with the prepared drug solutions. Include

controls for the chemotherapeutic agent alone, Valspodar alone, and a vehicle control.

Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).

MTT Assay: Perform the MTT assay as described in steps 5 of Protocol 1.

Data Analysis:

Calculate the percentage of cell viability for each treatment condition relative to the vehicle

control.
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Plot the dose-response curves for the chemotherapeutic agent with and without

Valspodar.

Calculate the IC50 values for the chemotherapeutic agent in both conditions to determine

the fold-change in sensitivity.[9]
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Caption: Experimental workflow for determining optimal Valspodar concentration.
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Caption: Valspodar inhibits P-glycoprotein-mediated drug efflux.

Need Custom Synthesis?
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References

1. Facebook [cancer.gov]

2. A Phase I trial of the ABCB1 inhibitor, oral valspodar, in combination with paclitaxel in
patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

3. Valspodar - Wikipedia [en.wikipedia.org]

4. Valspodar: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

5. A reexamination of PSC 833 (Valspodar) as a cytotoxic agent and in combination with
anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1684362?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684362?utm_src=pdf-body
https://www.benchchem.com/product/b1684362?utm_src=pdf-custom-synthesis
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/valspodar
https://pmc.ncbi.nlm.nih.gov/articles/PMC10524540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10524540/
https://en.wikipedia.org/wiki/Valspodar
https://pubmed.ncbi.nlm.nih.gov/15992133/
https://pubmed.ncbi.nlm.nih.gov/11221966/
https://pubmed.ncbi.nlm.nih.gov/11221966/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Valspodar-modulated chemotherapy in human ovarian cancer cells SK-OV-3 and MDAH-
2774 - PMC [pmc.ncbi.nlm.nih.gov]

7. sorger.med.harvard.edu [sorger.med.harvard.edu]

8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC
[pmc.ncbi.nlm.nih.gov]

9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent
Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Determining the Optimal Concentration of Valspodar in
Cell Culture: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1684362#determining-the-optimal-concentration-
of-valspodar-in-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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